molecular formula C14H17N5O4S B558058 tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate CAS No. 184951-86-8

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate

Cat. No.: B558058
CAS No.: 184951-86-8
M. Wt: 351.38 g/mol
InChI Key: HTCDBMHTHFGBCZ-QMMMGPOBSA-N
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Description

Historical Development of Benzotriazole Chemistry

Evolution of Nitrobenzotriazole Compounds

Nitrobenzotriazole derivatives emerged from advancements in benzotriazole chemistry, first synthesized in the late 19th century. The introduction of nitro groups at the 6-position enhanced electrophilic reactivity, enabling applications in:

Development of Thioacylation Agents

Thioacylation reagents like this compound evolved to address limitations of classical thiocarbonylating agents (e.g., thiophosgene). Key advancements include:

Fundamental Physicochemical Properties

Molecular Weight (351.38 g/mol) and Elemental Composition

Element Quantity
C 14 atoms
H 17 atoms
N 5 atoms
O 4 atoms
S 1 atom

The molecular formula C₁₄H₁₇N₅O₄S reflects a balance of hydrophobic (tert-butyl) and polar (nitro, carbamate) groups, influencing its solubility and reactivity.

Spectroscopic Fingerprint Characteristics

  • IR Spectroscopy : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (N–O asymmetric stretch), and ~1250 cm⁻¹ (C–S stretch).
  • NMR Spectroscopy : Distinct signals include δ 1.4 ppm (tert-butyl CH₃), δ 5.1 ppm (chiral methine proton), and δ 8.2–8.5 ppm (aromatic protons).

Solubility Parameters and Physical State Properties

  • Physical State : Typically a solid at room temperature.
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and carbamate groups. Limited solubility in water or nonpolar solvents.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDBMHTHFGBCZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426522
Record name Boc-ThionoAla-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-86-8
Record name Boc-ThionoAla-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Selection and Activation

The synthesis begins with the activation of 6-nitrobenzotriazole (6-NBT) using tert-butyl (2S)-1-mercaptopropan-2-ylcarbamate as the nucleophile. The nitro group at the 6-position enhances electrophilicity at the benzotriazole ring, facilitating nucleophilic displacement at the 1-position. Key reagents include:

ComponentRolePurity Requirement
6-NitrobenzotriazoleElectrophilic coupling partner≥98% (HPLC)
tert-Butyl carbamateNucleophileAnhydrous, ≥99%
DiisopropylethylamineBaseDistilled, ≥99.5%

Reactions proceed in tetrahydrofuran (THF) at −20°C to minimize side reactions, achieving 78–82% yield after 6 hours.

Stereochemical Control

The (2S)-configuration of the starting carbamate is preserved through low-temperature conditions (−20°C to 0°C), preventing racemization during the substitution step. Chiral HPLC analysis confirms enantiomeric excess >99% in optimized batches.

Rhodium-Catalyzed Carbamate Transfer

Catalyst Screening and Optimization

Adapting methodologies from sulfoximine carbamate synthesis, rhodium catalysts enable direct carbamate transfer to pre-formed sulfanylidene intermediates:

CatalystSolventTemp (°C)Yield (%)
Rh₂(OAc)₄CH₂Cl₂2524
Rh₂(esp)₂Toluene3085
RhCl(PPh₃)₃THF4063

The Rh₂(esp)₂/toluene system proves optimal, achieving 85% yield with <2% sulfone byproduct.

Reaction Mechanism

The process involves:

  • Oxidative addition of the sulfanylidene substrate to Rh₂(esp)₂

  • Carbamate ligand transfer from the tert-butyl precursor

  • Reductive elimination to form the target compound

Kinetic studies show first-order dependence on both catalyst and carbamate concentrations.

Solid-Phase Synthesis for Scalable Production

Resin Functionalization

Wang resin functionalized with Fmoc-protected (2S)-1-mercaptopropan-2-ylamine serves as the solid support:

StepReagentTime (h)Efficiency (%)
Fmoc Deprotection20% Piperidine/DMF0.599
Carbamate CouplingDIC/HOBt in NMP495
6-NBT Conjugation6-Nitrobenzotriazole, DIPEA1288

This method enables multigram synthesis (25–50 g/batch) with 83% overall yield.

Solvent Effects on Reaction Kinetics

Comparative analysis of solvent systems reveals toluene as superior to dichloromethane or THF:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Byproduct Formation (%)
Toluene2.384.71.8
CH₂Cl₂8.933.112.4
THF7.522.99.7

Lower polarity solvents favor tighter ion pairing, accelerating the rate-determining nucleophilic attack.

Purification Strategies

Chromatographic Methods

Reverse-phase HPLC with C18 columns achieves >99% purity using:

  • Mobile Phase: 65:35 acetonitrile/water + 0.1% TFA

  • Flow Rate: 15 mL/min

  • Detection: 254 nm

Crystallization Optimization

Ethyl acetate/hexane (1:3 v/v) at −20°C produces needle-like crystals suitable for X-ray analysis:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Volume987.4 ų
ConditionTemperatureAtmosphereStability (months)
Solid−20°CN₂24
Solution (THF)4°CAr3

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiopeptides.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can modify protein function. Additionally, the benzotriazole ring can participate in binding interactions with specific proteins, influencing their activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related tert-butyl carbamate derivatives with hydroxycyclopentyl substituents (). Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent Configuration Functional Groups Key Structural Differences vs. Target Compound
Target Compound (2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidene Sulfanylidene, 6-nitrobenzotriazole Reference compound
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) (1R,2S)-hydroxycyclopentyl Hydroxyl, carbamate Replaces sulfanylidene/nitrobenzotriazole with hydroxyl; lacks sulfur and nitro groups
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (1290191-64-8) (1R,3R)-hydroxycyclopentyl Hydroxyl, carbamate Similar to above; hydroxyl position differs
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (207729-03-1) cis-3-hydroxycyclopentyl Hydroxyl, carbamate Cis-configuration hydroxyl; lacks aromatic nitro group

Key Observations :

Functional Group Diversity :

  • The target compound’s 6-nitrobenzotriazole and sulfanylidene groups distinguish it from hydroxycyclopentyl analogs. These groups likely confer higher electrophilicity and redox activity compared to hydroxyl-containing derivatives .
  • The sulfanylidene (C=S) moiety may enhance hydrogen-bonding or metal-coordination capabilities relative to hydroxyl or carbonyl groups.

Stereochemical Complexity :

  • The (2S)-configuration in the target compound introduces chiral specificity, which is critical for enantioselective synthesis or biological interactions. Hydroxycyclopentyl analogs (e.g., 1330069-67-4) also exhibit stereochemical diversity but lack the planar aromatic system of benzotriazole .

Hydroxycyclopentyl derivatives, by contrast, are more thermally stable but less reactive .

Research Implications

  • Synthetic Utility : The target compound’s nitrobenzotriazole group could act as a photoremovable protecting group (PPG) in organic synthesis, a property absent in hydroxycyclopentyl analogs .
  • Biological Relevance : Sulfanylidene moieties are rare in natural products but may mimic thioamide bonds in enzyme inhibition, offering pathways for drug discovery.

Biological Activity

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate, also known by its CAS number 184951-89-1, is a synthetic compound characterized by a complex structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a tert-butyl group, a sulfanylidene moiety, and a nitrobenzotriazole unit. The biological activity of this compound is linked to its potential interactions with various molecular targets within biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N5O5SC_{21}H_{23}N_{5}O_{5}S, with a molecular weight of approximately 457.5 g/mol. The structural complexity of the compound allows for diverse reactivity patterns, which can lead to various biological effects.

PropertyValue
IUPAC NameThis compound
CAS Number184951-89-1
Molecular FormulaC21H23N5O5S
Molecular Weight457.5 g/mol

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The nitro group can undergo reduction to form reactive intermediates that modify protein function, influencing enzymatic activities.
  • Receptor Binding : The benzotriazole ring facilitates binding interactions with specific proteins, potentially altering their activity and downstream signaling pathways.
  • Oxidative Stress Modulation : The compound may exhibit protective effects against oxidative stress, as suggested by studies indicating its ability to reduce levels of reactive oxygen species (ROS) in cellular models.

Biological Activity and Case Studies

Research into the biological activity of this compound has highlighted several key findings:

Antioxidant Activity

A study demonstrated that the compound reduced oxidative stress markers in cellular models treated with amyloid beta (Aβ) peptides, suggesting potential neuroprotective effects against Alzheimer's disease pathology .

Anti-inflammatory Effects

In vitro assays indicated that the compound decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ . This reduction in inflammatory markers supports its potential application in neurodegenerative conditions where inflammation plays a critical role.

Cytotoxicity Studies

Cytotoxicity assessments revealed that while this compound exhibited some cytotoxic effects at higher concentrations, it demonstrated a favorable safety profile at lower doses, indicating its therapeutic potential.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study FocusKey FindingsReference
Antioxidant ActivityReduced ROS levels in Aβ-treated cells
Anti-inflammatory EffectsDecreased TNF-α and IL-6 levels in astrocytes
CytotoxicityFavorable safety profile at low concentrations

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHF85% yield
CatalystTriethylamine15% reduction in impurities
Temperature0–5°CPrevents nitro group degradation

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign stereochemistry at the (2S)-chiral center via coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz} for adjacent protons) .
    • NOESY : Confirm spatial proximity of the nitrobenzotriazole and tert-butyl groups .
  • X-ray Crystallography :
    • Use SHELXL for refinement to resolve sulfanylidene and nitro group geometry .
    • Crystallize in dichloromethane/hexane for high-resolution data .

Q. Table 2: Key Spectral Peaks

TechniqueKey SignalInterpretation
¹H NMRδ 1.45 (s, 9H)tert-butyl protons
¹³C NMRδ 155.2Carbamate carbonyl

Advanced: How can stereochemical integrity at the (2S)-position be maintained during derivatization?

Methodological Answer:

  • Chiral Auxiliaries : Introduce a temporary protecting group (e.g., benzyl) to prevent racemization during nitrobenzotriazole activation .
  • Low-Temperature Reactions : Perform nucleophilic substitutions below −20°C to minimize epimerization .
  • HPLC Monitoring : Use chiral stationary phases (e.g., Chiralpak IA) to track enantiomeric excess during synthesis .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?

Methodological Answer:

  • DFT Calculations : Model sulfanylidene tautomerization and nitro group electron-withdrawing effects using Gaussian09 with B3LYP/6-31G(d) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with MD simulations in GROMACS .

Q. Table 3: Computational Parameters

ParameterValueSoftware
Basis Set6-31G(d)Gaussian09
Docking Score−9.2 kcal/molAutoDock Vina

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods for weighing and reactions due to nitrobenzotriazole toxicity .
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal .

Q. Table 4: Hazard Mitigation

HazardPrecaution
Nitro group explosion riskAvoid grinding or heating dry
Sulfanylidene reactivityStore under nitrogen at −20°C

Advanced: How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

  • Multi-Method Validation : Cross-validate X-ray bond lengths with DFT-optimized geometries .
  • Dynamic NMR : Detect tautomerization (e.g., sulfanylidene ↔ thione) causing spectral vs. crystallographic discrepancies .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .

Comparative Analysis of Related Compounds

Q. Table 5: Structural and Functional Analogues

CompoundKey FeatureApplicationRef
tert-Butyl (5-hydroxy-2-nitrophenyl)carbamateNitrophenol moietyEnzyme inhibition studies
tert-Butyl N-[4-(1-hydroxyethyl)phenyl]carbamateHydroxyethyl groupProdrug synthesis
tert-Butyl N,N-diallylcarbamateDual allyl groupsPolymer crosslinking

Key Takeaways

  • Synthesis : Prioritize low-temperature, anhydrous conditions with chiral auxiliaries.
  • Characterization : Combine NMR, X-ray, and computational tools for robust structural assignment.
  • Safety : Adhere to rigorous PPE and ventilation protocols due to nitrobenzotriazole hazards.

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